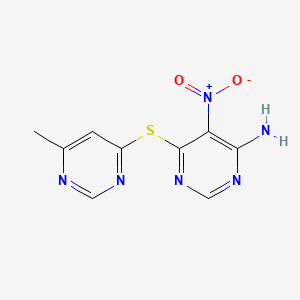

6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

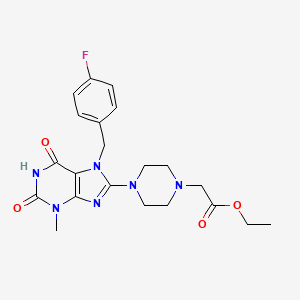

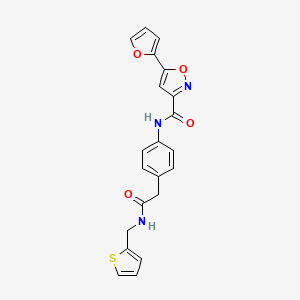

“6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine” is a chemical compound with the molecular formula C9H8N6O2S and a molecular weight of 264.26. It is a type of bicyclic [6 + 6] system, specifically a pyrimido[4,5-d]pyrimidine analog . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, such as “6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine”, can be achieved through two proposed routes . The first involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This method allows for the creation of pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Applications De Recherche Scientifique

Anti-Tubercular Agents

The compound has been found to be a part of a new class of anti-tubercular agents . Specifically, the compound was found to be threefold more potent than the first-line tuberculosis drug ethambutol . A molecular docking study revealed that the compound may selectively bind to cyclopropane mycolic acid synthase 1, an enzyme essential for the construction of the tuberculosis bacteria cell wall .

Antibacterial Activity

The compound has shown promising antibacterial activity . This property makes it a potential candidate for the development of new antibacterial drugs .

Drug-Likeness Predictions

The compound has been encouraged by its antibacterial activity and drug-likeness predictions . This suggests that it has the potential to be developed into a drug.

Mitochondrial Respiration Inhibitor

The compound belongs to an important kind of mitochondrial respiration inhibitor . It interrupts the mitochondrial electron transport by inhibition of NADH: ubiquinone oxidoreductase (complex I) .

Synthesis Methods

The compound is involved in the synthesis methods of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These are types of bicyclic [6 + 6] systems .

Reactivities of the Substituents

The compound is used to study the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

Propriétés

IUPAC Name |

6-(6-methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O2S/c1-5-2-6(12-3-11-5)18-9-7(15(16)17)8(10)13-4-14-9/h2-4H,1H3,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZKXAVOSBDDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)SC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)

![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![methyl 2-({[7-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2508515.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)